
7-Chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
The compound “7-Chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring . The molecule also has a carbonyl chloride (also known as an acyl chloride) functional group, which is highly reactive and often used in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline core, followed by various substitutions to add the chloro, methyl, and pyridin-2-yl groups . The carbonyl chloride group could be added in a final step through a reaction with thionyl chloride or oxalyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar quinoline core, with the various substituents adding complexity to the molecule . The carbonyl chloride group is polar and would be expected to engage in dipole-dipole interactions .Chemical Reactions Analysis
The carbonyl chloride group is highly reactive and would be expected to undergo reactions such as nucleophilic acyl substitution . The chloro and methyl groups on the quinoline core could also potentially be involved in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl chloride group could increase its solubility in polar solvents .Scientific Research Applications
Photoluminescent Properties in Coordination Polymers
A study by Twaróg, Hołyńska, and Kochel (2020) demonstrated that 2-(pyridin-4-yl)quinoline-4-carboxylic acid, closely related to the compound , can form photoluminescent copper(II) coordination polymers. This indicates potential applications in photoluminescent materials (Twaróg, Hołyńska, & Kochel, 2020).
Reagent in Synthetic Chemistry
Mongin et al. (1996) used pyridine hydrochloride for the synthesis of chloro compounds from bromo derivatives in π-deficient series such as pyridine and quinoline. This suggests its utility as a reagent in the synthesis of structurally related compounds (Mongin et al., 1996).
Metal-Assisted Condensation Reactions
Bortoluzzi, Paolucci, Pitteri, Zennaro, and Bertolasi (2011) explored the use of (pyridin-2-yl)methylene quinolin-8-amine ligands in forming platinum(II) and palladium(II) complexes, hinting at possible applications in organometallic chemistry (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).
Role in Halogen Exchange Reactions
Wolf, Tumambac, and Villalobos (2003) conducted studies showing heterocyclic arenes, including quinoline derivatives, can undergo acid-mediated nucleophilic halogen exchange. This process could be relevant for synthesizing iodine-substituted compounds for pharmaceutical applications (Wolf, Tumambac, & Villalobos, 2003).
Diels-Alder Reaction in Organic Synthesis
Ravikumar, Sridhar, Mahesh, and Reddy (2004) utilized derivatives of quinoline in the Diels-Alder reaction, highlighting their importance in the synthesis of complex organic compounds (Ravikumar, Sridhar, Mahesh, & Reddy, 2004).
Safety and Hazards
As with any chemical compound, handling “7-Chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” would require appropriate safety precautions. In particular, compounds containing carbonyl chloride groups can be hazardous, as they can react with water to produce hydrochloric acid .
Future Directions
The potential applications of “7-Chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” would depend on its biological activity. Quinoline derivatives are a focus of ongoing research in medicinal chemistry due to their wide range of biological activities, and this compound could be of interest in that context .
properties
IUPAC Name |
7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O.ClH/c1-9-12(17)6-5-10-11(16(18)21)8-14(20-15(9)10)13-4-2-3-7-19-13;/h2-8H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUSFNYVKROGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=N3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




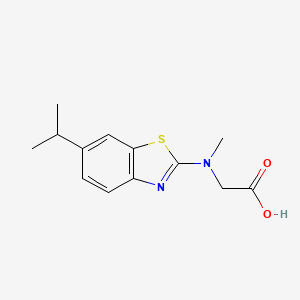
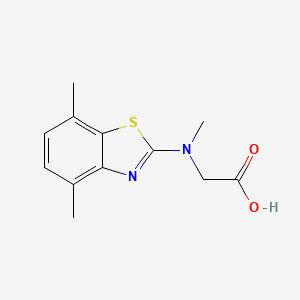
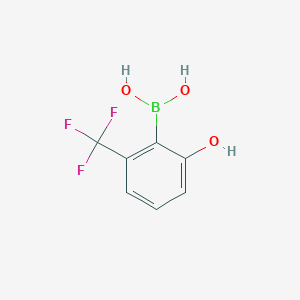
![[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride](/img/structure/B1426597.png)
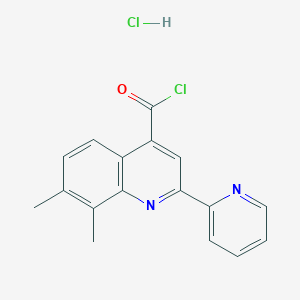
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1426600.png)
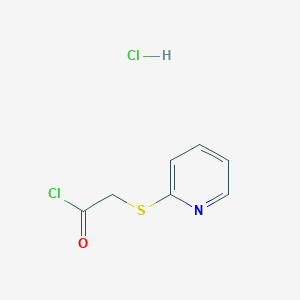
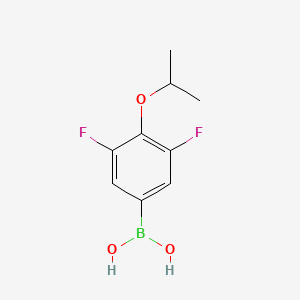

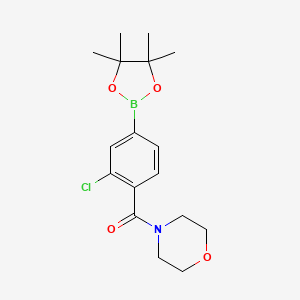
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1426610.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1426613.png)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1426614.png)